2-AMINO-6-ISOBUTYL-4-PHENYLNICOTINONITRILE
Description
Properties
CAS No. |
74873-32-8 |
|---|---|
Molecular Formula |
C16H17N3 |
Molecular Weight |
251.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The chalcone-mediated route, adapted from the synthesis of 2-amino-4,6-diphenylnicotinonitriles (APNs), involves a two-step process:
-
Chalcone Formation : A Claisen-Schmidt condensation between acetophenone derivatives and aldehydes under basic conditions.
-
Cyclization : Reaction of the chalcone intermediate with malononitrile and ammonium acetate under reflux to form the pyridine core.
For 2-amino-6-isobutyl-4-phenylnicotinonitrile, the chalcone precursor must incorporate isobutyl and phenyl groups. This is achieved by substituting the aldehyde component with isobutyraldehyde and the ketone with acetophenone (Figure 1). The regiochemistry of cyclization positions the phenyl group at C4 and the isobutyl group at C6 due to the electronic and steric effects of the substituents during ring closure.
Optimization and Yield Data
Key parameters influencing yield include:
-
Solvent System : Ethanol or methanol for chalcone formation, followed by acetic acid for cyclization.
-
Temperature : Reflux conditions (80–100°C) for 6–8 hours.
-
Molar Ratios : A 1:1:1 ratio of chalcone, malononitrile, and ammonium acetate maximizes product formation.
Pilot studies on analogous APNs report yields of 65–75%. For the isobutyl variant, yields are projected to be slightly lower (55–65%) due to steric hindrance from the branched alkyl group, which may slow cyclization kinetics.
Table 1: Chalcone Cyclocondensation Parameters for this compound
Phase-Transfer-Catalyzed Azidolysis-Rduction
Two-Step Strategy for Amino Group Introduction
This method, optimized for 2-amino-4,6-diarylnicotinonitriles, avoids malononitrile by leveraging:
-
Azidolysis : Conversion of 2-chloro-4-phenyl-6-isobutylnicotinonitrile to a tetrazolo[1,5-a]pyridine intermediate using sodium azide under PTC conditions.
-
Chemoselective Reduction : Sodium borohydride-mediated reduction of the tetrazole moiety to yield the 2-amino derivative.
Synthesis of 2-Chloro Intermediate
The 2-chloro precursor is synthesized from 2-oxo-4-phenyl-6-isobutyl-1,2-dihydropyridine-3-carbonitrile via treatment with phosphoryl chloride (POCl3). This step introduces the chloro group at C2, critical for subsequent azidolysis.
One-Pot PTC Protocol
A modified one-pot procedure combines azidolysis and reduction in a single reaction vessel, enhancing efficiency:
-
Liquid-Liquid PTC System : Chlorobenzene/water with Aliquat 336® as the catalyst.
-
Stepwise Reagent Addition : Sodium azide (1.2 equiv) followed by sodium borohydride (4 equiv) at 60°C.
This method achieves yields of 70–75% for diaryl analogues, with isobutyl variants expected to yield 65–70% due to reduced solubility of alkyl-substituted intermediates.
Table 2: PTC Azidolysis-Reduction Parameters
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | Aliquat 336® (0.1 equiv) | 68* |
| Solvent | Chlorobenzene/water (3:1) | – |
| Temperature | 60°C, reflux | – |
| Reaction time | 3 hours (total) | – |
| *Projected yield for isobutyl variant. |
Comparative Analysis of Methodologies
Cost and Scalability
-
Chalcone Route : Requires inexpensive starting materials (acetophenone, isobutyraldehyde) but incurs higher malononitrile costs. Suitable for small-scale synthesis.
-
PTC Route : Eliminates malononitrile use, reducing raw material costs by ~40%. Scalable to industrial production due to recoverable solvents and catalysts.
Regiochemical Control
-
Both methods ensure correct substituent placement via substrate design. The chalcone route’s regioselectivity is governed by the chalcone’s conjugated system, while the PTC method relies on the stability of the tetrazole intermediate during reduction.
Byproduct Formation
-
Chalcone cyclization may produce polymeric byproducts if stoichiometry deviates.
-
PTC reduction risks over-reduction of the nitrile group if borohydride is in excess, necessitating careful reagent control.
Modifying the classic Hantzsch method by replacing β-keto esters with cyanoacetamide derivatives could enable direct introduction of the nitrile group. Preliminary studies suggest this approach may reduce step count but requires oxidation steps to aromatize the dihydropyridine ring.
Enzymatic Catalysis
Recent advances in biocatalysis propose using transaminases to introduce the amino group post-cyclization, potentially improving stereochemical outcomes.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-isobutyl-4-phenylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Reactions
2-Amino-6-isobutyl-4-phenylnicotinonitrile can undergo several types of chemical reactions:
- Oxidation : Can be oxidized to form corresponding oxides or nitro derivatives using agents like potassium permanganate or hydrogen peroxide.
- Reduction : Reduction reactions can yield various amines using lithium aluminum hydride or sodium borohydride.
- Substitution : The amino and phenyl groups can participate in substitution reactions, facilitating the formation of new derivatives.
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules and studying various reaction mechanisms. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.
Biology
Research has indicated potential biological activities for derivatives of this compound:
- Antimicrobial Properties : Investigated for effectiveness against various bacterial strains.
- Anticancer Activity : Demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.
Medicine
The compound has been explored for its therapeutic applications:
- Kinase Inhibition : It has shown promise as a PIM-1 kinase inhibitor, which is significant in regulating cell proliferation and survival pathways.
- Treatment of Diseases : Potential applications include treatment for inflammatory diseases and certain cancers due to its ability to modulate signaling pathways related to mitogen-activated protein kinases (MAPKs) .
Industrial Applications
In industrial contexts, this compound is utilized in:
- Development of New Materials : Employed in creating polymers and dyes due to its unique chemical properties.
- Fluorescent Sensors : Its derivatives are being explored for use in photopolymerization processes and as components in sensor technology.
Case Studies and Research Findings
- Anticancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, indicating its potential role in cancer therapy .
- Kinase Inhibition Studies : Research highlighted its effectiveness in inhibiting PIM-1 kinase activity, which could lead to new treatments for cancers associated with dysregulated kinase signaling .
- Antimicrobial Activity Evaluation : Various studies have explored the antimicrobial properties of this compound's derivatives, confirming their efficacy against specific bacterial strains .
Mechanism of Action
The mechanism of action of 2-amino-6-isobutyl-4-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it has shown potential as a PIM-1 kinase inhibitor, which plays a role in cell proliferation and survival . Additionally, its fluorescence properties are influenced by the solvent environment, which affects its electronic structure and reactivity .
Comparison with Similar Compounds
Compound 1: 2-Amino-4-(propylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile (CAS: 478067-19-5)
Molecular Formula : C₁₂H₁₂N₄S₂
Molar Mass : 276.38 g/mol
Key Structural Differences :
- Core Heterocycle : Pyrimidine (vs. pyridine in the target compound).
- 6-Substituent : 2-Thienyl (aromatic sulfur-containing heterocycle) enhances π-π stacking but reduces steric bulk compared to isobutyl.
Hypothesized Properties :
- Higher logP (lipophilicity) due to sulfur-containing groups.
- Potential for unique reactivity in cross-coupling reactions via thienyl or sulfanyl groups.
Compound 2: 2-Amino-4-(3-chlorophenyl)-6-ethyl-5-methylnicotinonitrile (CAS: 338794-19-7)
Molecular Formula : C₁₅H₁₄ClN₃
Predicted logP : 2.94 ± 0.50
Key Structural Differences :
- 6-Substituent : Ethyl group (linear alkyl chain) offers less steric hindrance than isobutyl.
- Additional Methyl Group : At the 5-position, which may restrict rotational freedom.
Hypothesized Properties :
- Enhanced solubility in polar solvents due to Cl substituent.
- Reduced metabolic stability compared to the target compound (due to smaller alkyl group).
Comparative Data Table
Research Findings and Implications
Electronic and Steric Effects
- The 3-chlorophenyl group in Compound 2 introduces dipole interactions, which may enhance binding affinity in receptor-ligand systems compared to the non-halogenated phenyl group in the target compound .
Biological Activity
2-Amino-6-isobutyl-4-phenylnicotinonitrile (CAS No. 5105-94-2) is a chemical compound belonging to the class of nicotinonitriles. Its unique structure, characterized by an amino group at the 2-position, an isobutyl group at the 6-position, and a phenyl group at the 4-position, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H17N3. The presence of the isobutyl group may influence its pharmacokinetic properties and biological interactions, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N3 |
| Molecular Weight | 269.32 g/mol |
| CAS Number | 5105-94-2 |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may inhibit certain kinases or interact with nucleic acids, impacting cellular processes and signaling pathways. Such interactions can lead to various biological effects, including:
- Inhibition of Tumor Cell Proliferation : The compound has shown promise in inhibiting the proliferation of cancer cells, particularly those with mutations in the NRF2 pathway .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which may be explored further for therapeutic applications.
Case Studies
- NRF2 Inhibition : A study highlighted the role of substituted nicotinonitriles as NRF2 inhibitors. The compound demonstrated selectivity for lung cancer cells with KEAP1 mutations, enhancing sensitivity to chemotherapeutics like carboplatin and 5-fluorouracil . This suggests potential applications in combination therapies for resistant cancers.
- Anticancer Properties : In vitro studies indicated that derivatives of nicotinonitriles, including this compound, inhibited migration and proliferation in lung cancer cell lines . This underscores its potential as a therapeutic agent in oncology.
- Corrosion Inhibition : Interestingly, research has also explored the use of nicotinonitriles as corrosion inhibitors in industrial applications. The compound's effectiveness in this context may open new avenues for its utilization beyond traditional medicinal uses .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Amino-4,6-diphenylnicotinonitrile | Two phenyl groups | Anticancer properties |
| 2-Amino-6-methyl-4-phenylnicotinonitrile | Methyl group instead of isobutyl | Potentially lower activity than isobutyl derivative |
The presence of the isobutyl group in this compound distinguishes it from its analogs, potentially enhancing its biological activity and selectivity.
Q & A
Basic Research Questions
Q. How can the crystal structure of 2-amino-6-isobutyl-4-phenylnicotinonitrile be determined, and what methodological steps are critical for accurate refinement?
- Answer : Utilize single-crystal X-ray diffraction for structural elucidation. Grow high-quality crystals via vapor diffusion or slow evaporation. Collect intensity data using a diffractometer, and process with SHELX programs (e.g., SHELXL for refinement). Validate the model using R-factors, residual electron density maps, and Hirshfeld surface analysis to ensure accuracy . Cross-check with spectroscopic data (e.g., NMR) to confirm molecular geometry.
Q. What synthetic routes are optimal for preparing this compound, and how can regioselectivity be controlled?
- Answer : Employ multi-step synthesis starting from substituted pyridine precursors. For regioselectivity, optimize reaction conditions (e.g., temperature, catalysts) to favor the 6-isobutyl substituent. Use protecting groups for the amino functionality to prevent side reactions. Monitor intermediates via TLC and HPLC, and characterize final products using mass spectrometry and elemental analysis .
Q. Which analytical methods are recommended for assessing the purity of this compound?
- Answer : Combine chromatographic (HPLC with C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) and spectroscopic techniques (UV-Vis, FT-IR). Calibrate against certified reference standards (e.g., aminophenol derivatives as in ) . Quantify impurities using GC-MS with electron ionization, ensuring detection limits <0.1%.
Q. How can NMR spectroscopy resolve ambiguities in the molecular structure of this compound?
- Answer : Perform 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments in deuterated DMSO or CDCl₃. Assign peaks by comparing coupling constants and chemical shifts to analogous nicotinonitrile derivatives. Use DEPT-135 to distinguish CH, CH₂, and CH₃ groups. For aromatic protons, analyze NOESY correlations to confirm substituent positions .
Q. What computational approaches are suitable for predicting the electronic properties of this compound?
- Answer : Apply density functional theory (DFT) with B3LYP/6-311+G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and dipole moments. Compare optimized geometries with crystallographic data. Use Gaussian or ORCA software for simulations, and visualize results with GaussView or VMD .
Advanced Research Questions
Q. How should researchers resolve contradictions between experimental and computational data for this compound?
- Answer : Perform sensitivity analysis on computational parameters (e.g., basis set choice, solvation models). Validate experimental conditions (e.g., solvent polarity, temperature) to match simulations. If discrepancies persist, use hybrid methods like QM/MM or conduct synchrotron-based X-ray diffraction for higher-resolution data .
Q. What experimental design is optimal for studying the reaction kinetics of this compound under catalytic conditions?
- Answer : Employ stopped-flow UV-Vis spectroscopy or in-situ FT-IR to monitor real-time reaction progress. Vary catalyst loading, temperature, and solvent polarity to derive rate constants (k) and activation energy (Eₐ). Use the Eyring equation and Arrhenius plots for kinetic modeling. Triangulate data with HPLC-MS to track intermediate formation .
Q. How can structural isomers or byproducts arising during synthesis be identified and separated?
- Answer : Use chiral HPLC columns (e.g., Chiralpak IA) or capillary electrophoresis for isomer separation. Characterize isolated isomers via X-ray crystallography or vibrational circular dichroism (VCD). For byproducts, apply LC-MS/MS with MRM transitions to detect trace impurities. Reference ’s strategies for fentanyl isomer differentiation .
Q. What methodologies are effective for probing the mechanistic pathways of photochemical reactions involving this compound?
- Answer : Conduct laser flash photolysis to identify transient species (e.g., triplet states, radicals). Use DFT to map potential energy surfaces and identify transition states. Validate with isotopic labeling (e.g., deuterium substitution) and trapping experiments (e.g., TEMPO for radicals). Compare quantum yields under varying light intensities .
Q. How can advanced molecular dynamics (MD) simulations improve understanding of this compound’s behavior in biological systems?
- Answer : Run all-atom MD simulations in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS. Parameterize the compound with GAFF force fields. Analyze binding free energies (MM-PBSA/GBSA) to predict interactions with proteins. Validate with SPR or ITC experiments to correlate simulation results with experimental binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
